

Commercial Suppliers and Technical Guide for High-Purity Trans-2-Octene

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Compound of Interest

Compound Name: *trans*-2-Octene

Cat. No.: B089244

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For researchers, scientists, and professionals in drug development, sourcing high-purity reagents is a critical starting point for reliable and reproducible results. This technical guide provides an in-depth overview of commercial suppliers of high-purity **trans-2-octene**, along with key technical data, experimental protocols, and relevant biochemical context.

Commercial Availability and Specifications

A number of chemical suppliers offer **trans-2-octene**, typically with a purity of 97% or greater. The compound is generally supplied as a colorless liquid. Below is a comparative table summarizing the specifications from prominent commercial vendors.

Supplier	Product Number	Purity (GC)	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Additional Information
Tokyo Chemical Industry (TCI)	O0132	>97.0% [1]	13389-42-9	C ₈ H ₁₆	112.22 [1]	Analytical charts and specifications available on product page. [1]
Sigma-Aldrich	111236	97% [2]	13389-42-9	CH ₃ (CH ₂) ₄ CH=CHCH ₃	112.21 [2]	Certificates of Analysis available for specific lots. [2]
Fisher Scientific	AC129200050	97% [3]	13389-42-9	C ₈ H ₁₆	112.22 [3]	Originally an Alfa Aesar product. [3]
LGC Standards	Reference Material	13389-42-9	Characterized in accordance with ISO 17025. [4]			
Santa Cruz Biotechnology	sc-228784	13389-42-9	C ₈ H ₁₆	112.21 [5]	For research use only. [5]	
GFS Chemicals	3252	≥96.50% (GC-FID)	13389-42-9	CH ₃ (CH ₂) ₄ CH=CHCH ₃	112.22 [6]	

AMI Scientific	TCI O0132-25ML	Analytical Reagent	13389-42-9	Distributes TCI products. [7]
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Experimental Protocols

Detailed methodologies are essential for the proper handling, analysis, and application of high-purity **trans-2-octene**. The following sections provide protocols for its analysis and a representative synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a fundamental technique for assessing the purity and identifying impurities in volatile compounds like **trans-2-octene**.

1. Sample Preparation:

- Prepare a stock solution of **trans-2-octene** in a volatile solvent such as hexane or dichloromethane at a concentration of approximately 1 mg/mL.
- Perform serial dilutions to create a calibration curve covering the expected concentration range of the samples (e.g., 1 µg/mL to 100 µg/mL).
- For unknown samples, prepare a dilution that falls within the calibration range. A typical starting concentration for analysis is 10 µg/mL.[\[8\]](#)

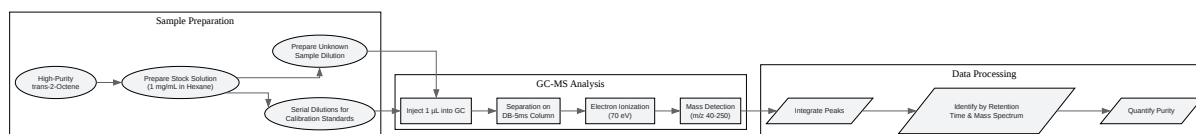
2. GC-MS System and Conditions:

- Gas Chromatograph (GC) Conditions:
 - Column: A non-polar capillary column, such as a DB-5ms or HP-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.
 - Injector Temperature: 250 °C.

- Injection Volume: 1 μ L.
- Injection Mode: Split (e.g., split ratio of 50:1 to prevent column overloading). For trace analysis, a splitless injection can be used.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
 - Initial temperature: 40 $^{\circ}$ C, hold for 2 minutes.
 - Ramp: 10 $^{\circ}$ C/min to 200 $^{\circ}$ C, hold for 2 minutes.
- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-250.
 - Solvent Delay: 2-3 minutes to prevent the solvent peak from entering the mass spectrometer.
 - Transfer Line Temperature: 280 $^{\circ}$ C.
 - Ion Source Temperature: 230 $^{\circ}$ C.

3. Data Analysis:

- Integrate the chromatographic peak corresponding to **trans-2-octene**.
- Confirm the identity of the peak by comparing its retention time to that of a known standard and by matching its mass spectrum against a reference library (e.g., NIST).
- Quantify the purity of **trans-2-octene** by calculating the peak area percentage. For more accurate quantification, use the calibration curve generated from the standards.



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Workflow for GC-MS analysis of high-purity **trans-2-octene**.

¹H NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and purity assessment of organic molecules.

1. Sample Preparation:

- In a clean, dry vial, dissolve approximately 5-20 mg of the **trans-2-octene** sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

2. Data Acquisition:

- Spectrometer: A 400 MHz or higher field NMR spectrometer.
- Experiment: Standard ¹H NMR experiment.
- Number of Scans: 8-16 scans to achieve a good signal-to-noise ratio.
- Relaxation Delay: 1-5 seconds.

3. Spectral Data and Interpretation:

The ^1H NMR spectrum of **trans-2-octene** will show characteristic signals for the different protons in the molecule. The chemical shifts (δ) are relative to TMS at 0 ppm.

- CH_3 (terminal methyl): Triplet around 0.9 ppm.
- CH_2 (methylene groups): Multiplets between 1.2-1.4 ppm and around 2.0 ppm.
- $\text{CH}=\text{CH}$ (olefinic protons): Multiplets in the region of 5.4-5.5 ppm. The large coupling constant (J) between these protons is characteristic of a trans configuration.

The purity can be assessed by integrating the signals and comparing the proton ratios to the theoretical values, as well as by identifying any impurity peaks.

Synthesis of trans-2-Octene from 1-Heptene

A common laboratory-scale synthesis of **trans-2-octene** involves a four-step process starting from 1-heptene.^[9]

Step 1: Bromination of 1-Heptene

- React 1-heptene with bromine (Br_2) to form 1,2-dibromoheptane.

Step 2: Double Dehydrohalogenation

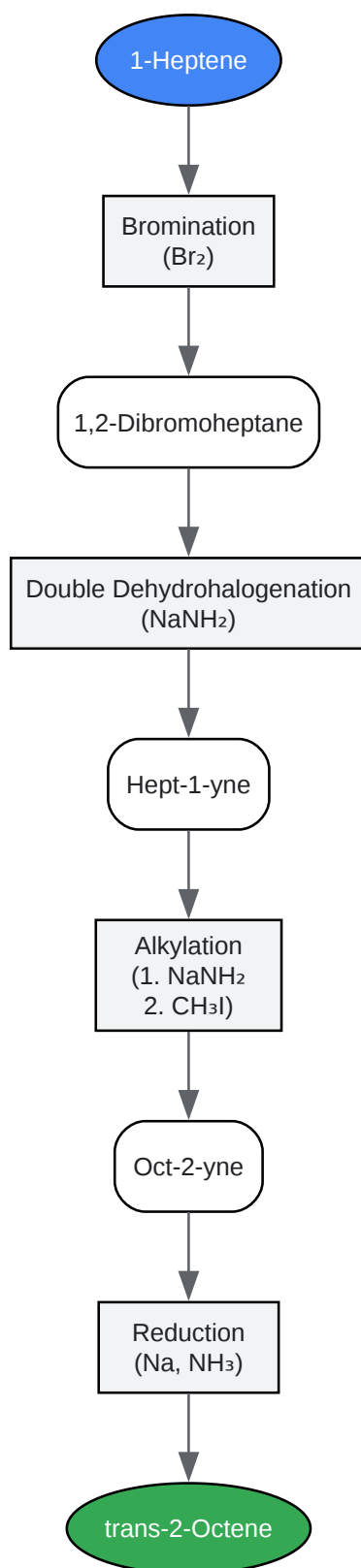
- Treat the 1,2-dibromoheptane with a strong base, such as sodium amide (NaNH_2), to perform a double dehydrohalogenation, yielding hept-1-yne.

Step 3: Alkylation of Hept-1-yne

- React hept-1-yne with sodium amide to form the acetylide anion, which is then alkylated with methyl iodide (CH_3I) to produce oct-2-yne.

Step 4: Reduction of Oct-2-yne

- Perform a dissolving metal reduction of oct-2-yne using sodium in liquid ammonia (Na/NH_3) to selectively form **trans-2-octene**.



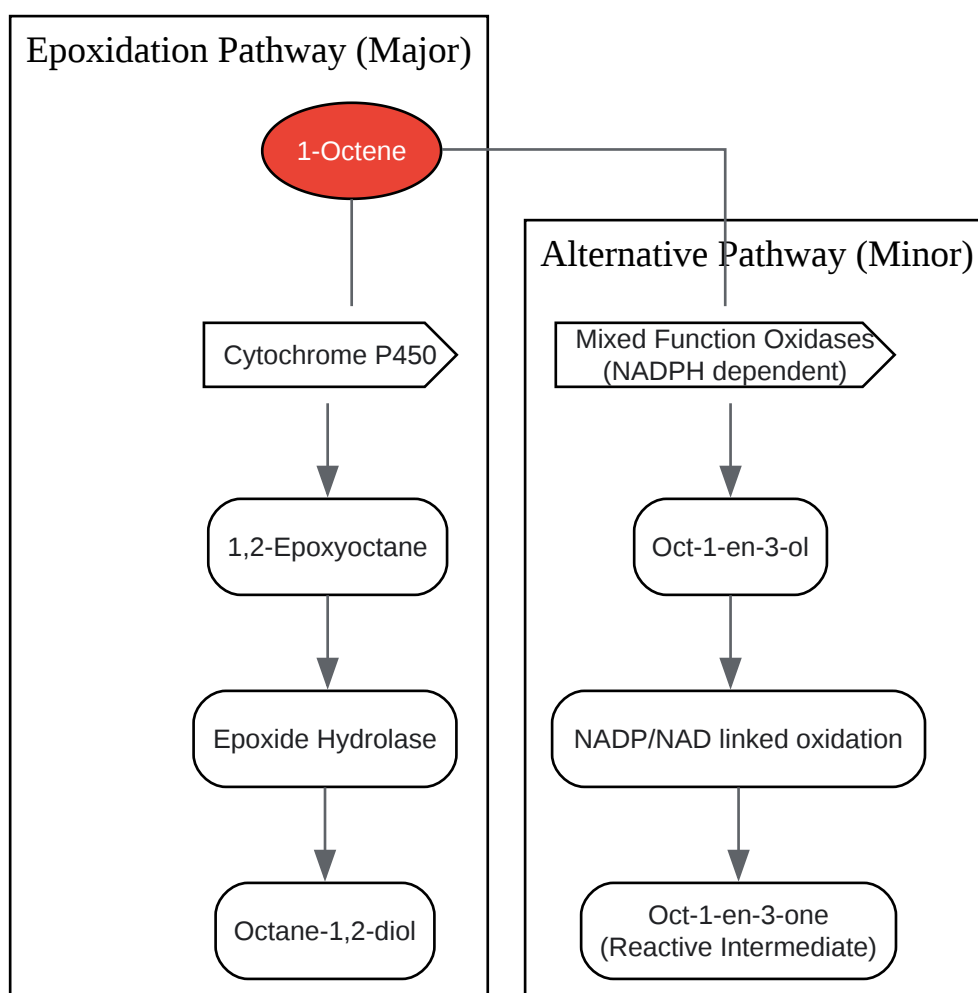
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Synthetic pathway for **trans-2-octene** starting from 1-heptene.

Biochemical Pathways

While specific signaling pathways directly involving **trans-2-octene** are not well-documented in publicly available literature, the metabolic fate of related olefins, such as 1-octene, has been studied. These studies provide a framework for understanding the potential biotransformation of **trans-2-octene** in biological systems.

The metabolism of 1-octene in rat liver microsomes has been shown to proceed through two main routes: epoxidation and the formation of a 3-oxo intermediate.[10] The epoxidation pathway, catalyzed by cytochrome P450 enzymes, is the major route.



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